molecular formula C31H41NO4 B570169 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal CAS No. 84371-64-2

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal

Cat. No.: B570169
CAS No.: 84371-64-2
M. Wt: 491.672
InChI Key: RIJGHAHZKTWZNK-NJPSTFMDSA-N
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Description

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple functional groups and a cyclic acetal moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal typically involves multi-step organic reactions. The process may start with the preparation of the core steroid structure, followed by the introduction of the dimethylamino phenyl group, hydroxyl groups, and the propynyl group. The final step involves the formation of the cyclic acetal.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, including potential hormonal activity.

    Medicine: Investigated for therapeutic applications, such as hormone replacement therapy or as a drug candidate.

    Industry: Utilized in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal involves its interaction with specific molecular targets, such as hormone receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen hormone with similar steroid structure.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Mestranol: Another synthetic estrogen used in combination with progestins.

Uniqueness

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal: is unique due to its specific functional groups and cyclic acetal structure, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(5'R,8'S,11'R,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGHAHZKTWZNK-NJPSTFMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103565
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84371-64-2
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)
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Record name 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
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